molecular formula C9H11NO4 B568510 2-Amino-2-(4-hydroxy-2-methoxyphenyl)acetic acid CAS No. 117427-59-5

2-Amino-2-(4-hydroxy-2-methoxyphenyl)acetic acid

Cat. No.: B568510
CAS No.: 117427-59-5
M. Wt: 197.19
InChI Key: XLYKOYCJLKZBIA-UHFFFAOYSA-N
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Description

2-Amino-2-(4-hydroxy-2-methoxyphenyl)acetic acid is an organic compound with a complex structure that includes both amino and phenolic functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-hydroxy-2-methoxyphenyl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxy-2-methoxybenzaldehyde with glycine in the presence of a suitable catalyst. The reaction typically requires controlled temperature and pH conditions to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include steps such as mixing, heating, and purification to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-hydroxy-2-methoxyphenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Primary amines and other reduced forms.

    Substitution: Various substituted aromatic compounds depending on the substituent used.

Scientific Research Applications

2-Amino-2-(4-hydroxy-2-methoxyphenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Amino-2-(4-hydroxy-2-methoxyphenyl)acetic acid exerts its effects involves its interaction with various molecular targets. The amino and phenolic groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-2-methoxybenzoic acid
  • 4-Hydroxy-3-methoxyphenylacetic acid
  • 4-Amino-2-methoxybenzoic acid

Uniqueness

2-Amino-2-(4-hydroxy-2-methoxyphenyl)acetic acid is unique due to the presence of both amino and phenolic groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

117427-59-5

Molecular Formula

C9H11NO4

Molecular Weight

197.19

IUPAC Name

2-amino-2-(4-hydroxy-2-methoxyphenyl)acetic acid

InChI

InChI=1S/C9H11NO4/c1-14-7-4-5(11)2-3-6(7)8(10)9(12)13/h2-4,8,11H,10H2,1H3,(H,12,13)

InChI Key

XLYKOYCJLKZBIA-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)O)C(C(=O)O)N

Origin of Product

United States

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